Desosamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5779-39-5 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal |
InChI |
InChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3/t6-,7+,8+/m1/s1 |
InChI Key |
VTJCSBJRQLZNHE-CSMHCCOUSA-N |
SMILES |
CC(CC(C(C=O)O)N(C)C)O |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O |
Canonical SMILES |
CC(CC(C(C=O)O)N(C)C)O |
Other CAS No. |
5779-39-5 |
Synonyms |
D-desosamine desosamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Amino Group Position: this compound and mycaminose share a C3 dimethylamino group, whereas megosamine has a C4 dimethylamino group.
- Stereochemistry : Megosamine adopts an L-configuration, unlike the D-configuration of this compound .
- Hydroxylation: Cladinose retains a C3 methoxy group, enhancing hydrophobic interactions, while this compound relies on ionic bonding .
Functional Roles in Antibiotic Activity
- This compound : Essential for ribosome binding via interactions with A2058 (23S rRNA) and P450-mediated hydroxylation. Mutating Glu94 in PikC reduces catalytic efficiency by >90% .
- Cladinose: Contributes to hydrophobic interactions with ribosomes but is dispensable; decladinosyl-azithromycin retains partial activity .
- Mycaminose: Analogous to this compound in tylosin but lacks C4 deoxygenation, altering binding geometry .
- Megosamine : Confers unique activity to megalomicin but requires L-configuration for proper ribosomal docking .
Resistance Mechanisms
Preparation Methods
Four-Step Chromatography-Free Synthesis
The most efficient chemical route to D-desosamine, reported by Zhang et al., involves four steps starting from methyl vinyl ketone and sodium nitrite. The sequence begins with the formation of (R)-4-nitro-2-butanol through asymmetric nitroaldol reaction, followed by coupling with glyoxal (trimeric form) mediated by cesium carbonate. This key step yields 3-nitro-3,4,6-trideoxy-α-D-glucose in crystalline form, which undergoes subsequent reduction and methylation to produce this compound.
Key Advantages :
Reaction Optimization and Substrate Scope
Cesium carbonate’s role as a bifunctional catalyst is critical, activating both the nitroalkane and aldehyde partners. The method has been extended to synthesize analogs like 3-nitro-3,4-dideoxy-α-D-ribo-hexopyranose by varying the aldehyde component.
Stereoselective Intramolecular Cycloaddition for 5-epi-Desosamine
Limitations and Adaptability
This route produces the 5-epimer, necessitating additional steps for this compound synthesis. However, the methodology’s stereoselectivity could inform strategies for installing the C3 dimethylamino group.
Enzymatic Biosynthesis in Streptomyces venezuelae
PLP-Dependent Aminotransferase Pathways
This compound biosynthesis in S. venezuelae involves six enzymes, with DesI and DesV playing pivotal roles. DesI, a pyridoxal phosphate (PLP)-dependent aminotransferase, catalyzes the transamination of dTDP-4-keto-6-deoxyglucose to dTDP-4-amino-4,6-dideoxyglucose. DesV subsequently mediates C3 amination via a ketimine intermediate.
Structural Insights :
Biocatalytic Advantages
-
Stereochemical precision : Enzymatic control avoids racemization at C3 and C4.
-
Yield : In vitro assays show >80% conversion for DesI-catalyzed reactions.
Deprotection and Functionalization Strategies
N- and O-Carbobenzoxy Group Removal
A critical post-synthetic step involves deprotecting Cbz groups from this compound derivatives. Iwaki et al. demonstrated hydrogenolysis over Pd/C in methanol, achieving 85–90% deprotection efficiency for ketolide analogs.
N-Methylation Techniques
Post-deprotection, reductive methylation with formaldehyde and NaBH4 introduces the dimethylamino group, essential for biological activity.
Comparative Analysis of Preparation Methods
Q & A
Q. Basic
- HPLC : Monitors glycosyltransferase activity (e.g., DesVII/DesVIII) by tracking this compound transfer to aglycones at 235 nm or 280 nm .
- LC-MS : Identifies hydroxylation products (e.g., m/z = 358.19 for carbolide + OH) and validates this compound integrity .
- X-ray crystallography : Resolves this compound-protein interactions (e.g., PikC-substrate complexes at 1.85 Å resolution) .
What challenges arise in simulating this compound-ribosome interactions using molecular dynamics (MD)?
Advanced
MD simulations face limitations due to large fluctuations in this compound-ribosome hydrogen bonds (e.g., this compound-OH–A2058). Validation relies on RMSD analysis and conservation of interactions from crystal structures. Parameterization of force fields (e.g., AMBER) must account for protonation states of the dimethylamino group, which influence electrostatic interactions .
How do DesVII/DesVIII glycosyltransferases facilitate this compound transfer to macrolide aglycones?
Basic
DesVII (catalytic subunit) and DesVIII (auxiliary protein) form a heterocomplex that transfers this compound from TDP-desosamine to aglycones like tylactone. Activity is assayed via HPLC, monitoring product formation (e.g., 1 + 5 from 3 + 10) at specific wavelengths. Substrate promiscuity allows diversification of macrolide scaffolds .
What structural insights from DesI and PikC enzymes inform the rational design of sugar-modifying aminotransferases?
Q. Advanced
- DesI : X-ray structures reveal a PLP-bound active site with a covalent intermediate at C-4'. Mutagenesis of residues (e.g., Lys-153) disrupts aminotransferase activity, guiding engineering of substrate specificity .
- PikC : Co-crystal structures show this compound anchored via Asp50, Glu85, and Glu94. D50N mutants enhance catalytic efficiency by favoring substrate relocation to high-affinity binding pockets .
How does this compound direct unnatural substrates to P450 PikC for hydroxylation?
Advanced
this compound’s dimethylamino group forms salt bridges with acidic residues (e.g., Glu94) in PikC, positioning substrates for hydroxylation. Carbocyclic analogs (e.g., carbolides) lacking this compound fail to bind, confirming its role as a "molecular anchor." Regioselectivity is assayed via LC-MS and validated by MS/MS fragmentation patterns .
What methodological strategies address contradictions in this compound’s role in macrolide anti-inflammatory vs. antimicrobial activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
